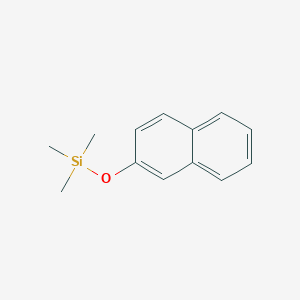

Silane, trimethyl(2-naphthalenyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-naphthalenyloxy moiety. It has gained attention in recent years due to its potential biological activity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .

Industrial Production Methods

Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.

Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Applications De Recherche Scientifique

Silane, trimethyl(2-naphthalenyloxy)- has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Diphenylsilane: Contains phenyl groups and is used in various organic transformations.

Uniqueness

Silane, trimethyl(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy moiety, which imparts specific chemical properties and potential biological activity. This distinguishes it from other silane derivatives that do not contain aromatic groups .

Activité Biologique

Silane, trimethyl(2-naphthalenyloxy)- (CAS Number: 18081-08-8) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

Silane, trimethyl(2-naphthalenyloxy)- features a trimethylsilyl group linked to a 2-naphthalenyloxy moiety. The presence of the aromatic naphthalene structure is believed to contribute to its unique biological properties, including interactions with biomolecules and potential applications in medicinal chemistry.

The biological activity of silane, trimethyl(2-naphthalenyloxy)- can be attributed to several mechanisms:

- Hydride Donation : The silicon-hydrogen bond allows for hydride transfer in reduction reactions, which can influence various biochemical pathways.

- Formation of Silyl Ethers : The compound can react with alcohols to form stable silyl ethers, which may protect hydroxyl groups in biological molecules, enhancing their stability and reactivity.

- Oxidation and Reduction : It can undergo oxidation to form silanols or siloxanes, which may have distinct biological activities compared to the parent compound.

Antioxidant Activity

Research indicates that silane derivatives may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the naphthalene moiety could enhance these properties due to its electron-rich structure.

Drug Delivery Systems

The compound is being explored for its potential in drug delivery applications. Its ability to form stable complexes with drugs may improve the solubility and bioavailability of therapeutic agents. Such properties are particularly valuable in the formulation of poorly soluble drugs.

Interaction with Biomolecules

Studies suggest that silane, trimethyl(2-naphthalenyloxy)- can interact with proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, further underscoring its potential as a therapeutic agent .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that silane derivatives exhibit significant scavenging activity against free radicals. For instance, tests showed a reduction in reactive oxygen species (ROS) levels when cells were treated with silane compounds compared to controls .

- Drug Formulation Trials : In a recent study involving the formulation of an anti-cancer drug using silane, trimethyl(2-naphthalenyloxy)- as a carrier, researchers reported enhanced cellular uptake and increased cytotoxicity against cancer cell lines compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Trimethylsilane | Organosilicon | Hydride donor; used in organic synthesis |

| Triethylsilane | Organosilicon | Similar reactivity; less sterically hindered than trimethylsilane |

| Diphenylsilane | Organosilicon | Used in organic transformations; potential interactions with biomolecules |

Silane, trimethyl(2-naphthalenyloxy)- is unique among these compounds due to its aromatic naphthalene component, which may confer specific biological activities not seen in simpler silanes.

Propriétés

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 |

Source

|

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 |

Source

|

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.